ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-neuroinflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. One common method includes the reaction of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with various reagents under controlled conditions . The reaction typically requires the use of phosphorus oxychloride at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a promising candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . This mechanism contributes to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other triazole-pyrimidine hybrids, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . While both compounds share similar structural features, the presence of the pyridine-4-carbonylimino group in the former imparts unique biological activities, making it more effective in certain applications . Other similar compounds include various indole derivatives, which also exhibit significant biological properties .
Properties
Molecular Formula |
C21H17N5O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H17N5O4/c1-3-30-21(29)15-12-14-17(23-16-6-4-5-11-26(16)20(14)28)25(2)18(15)24-19(27)13-7-9-22-10-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
SYXPGVQDRZPFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=NC=C4)C |
Origin of Product |
United States |
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